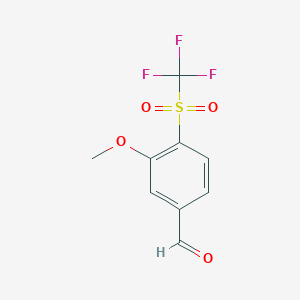![molecular formula C15H16O B12569005 7-Phenylbicyclo[3.3.1]non-6-en-3-one CAS No. 168984-32-5](/img/structure/B12569005.png)
7-Phenylbicyclo[3.3.1]non-6-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Phenylbicyclo[331]non-6-en-3-one is a bicyclic compound characterized by a unique structural motif This compound is part of the bicyclo[33
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylbicyclo[3.3.1]non-6-en-3-one typically involves aldol condensation reactions. One common method uses cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain as a key precursor. The reaction involves the use of a Mannich base and ethyl acetoacetate, followed by acid-catalyzed aldol-crotonic condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions: 7-Phenylbicyclo[3.3.1]non-6-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to convert carbonyl groups to alcohols.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
7-Phenylbicyclo[3.3.1]non-6-en-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins
作用機序
The mechanism of action of 7-Phenylbicyclo[3.3.1]non-6-en-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its potential anti-inflammatory activity may be due to the inhibition of key enzymes involved in the inflammatory response .
類似化合物との比較
7-Methylbicyclo[3.3.1]non-6-en-3-one: Shares a similar bicyclic structure but with a methyl group instead of a phenyl group.
4,6-Diarylbicyclo[3.3.1]nona-3,6-dien-2-ones: These compounds have additional aryl groups and different substitution patterns.
Uniqueness: 7-Phenylbicyclo[33Its phenyl group can participate in various interactions, enhancing its utility in different research and industrial contexts .
特性
CAS番号 |
168984-32-5 |
|---|---|
分子式 |
C15H16O |
分子量 |
212.29 g/mol |
IUPAC名 |
7-phenylbicyclo[3.3.1]non-6-en-3-one |
InChI |
InChI=1S/C15H16O/c16-15-9-11-6-12(10-15)8-14(7-11)13-4-2-1-3-5-13/h1-5,7,11-12H,6,8-10H2 |
InChIキー |
FKJVALJQXHOHMN-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(=O)CC1C=C(C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid](/img/structure/B12568922.png)
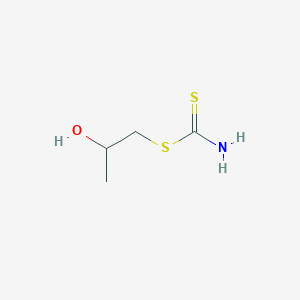
![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)


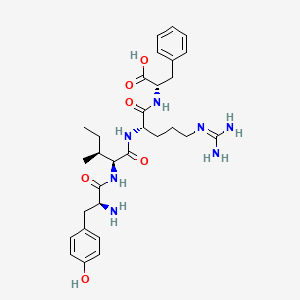
![3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile](/img/structure/B12568949.png)
![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
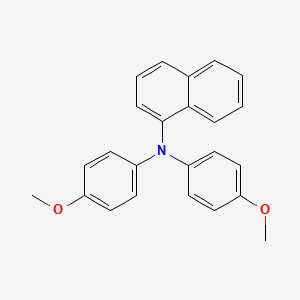
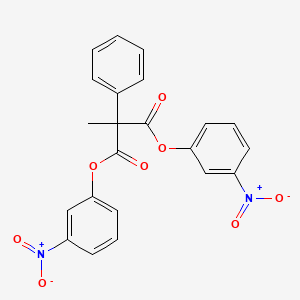
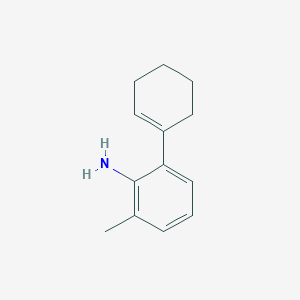
![5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane](/img/structure/B12568992.png)
![7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12569000.png)
